N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide
Description
Properties
Molecular Formula |
C12H9BrFNO2 |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |
InChI Key |
QNRITUUPVKBHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-Methylfuran-2-carbonyl Chloride with 4-Bromo-2-fluoroaniline
The most direct route involves the acylation of 4-bromo-2-fluoroaniline using 5-methylfuran-2-carbonyl chloride. This method proceeds via nucleophilic acyl substitution:
Procedure
- Reagents :
- 5-Methylfuran-2-carbonyl chloride (1.0 eq)
- 4-Bromo-2-fluoroaniline (1.2 eq)
- Triethylamine (2.5 eq, base)
- Dichloromethane (DCM, solvent)
- Conditions :
- Anhydrous DCM under nitrogen atmosphere
- Reflux for 6–8 hours
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1)
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Reaction Time | 8 hours | |
| Purification Method | Column chromatography |
Mechanistic Insights
Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. The electron-withdrawing halogen substituents on the aniline reduce nucleophilicity, necessitating prolonged reflux.
Carbodiimide-Mediated Coupling
HATU/DCC-Assisted Amidation
Alternative methods employ coupling agents to activate 5-methylfuran-2-carboxylic acid for reaction with 4-bromo-2-fluoroaniline:
Procedure
- Reagents :
- 5-Methylfuran-2-carboxylic acid (1.0 eq)
- 4-Bromo-2-fluoroaniline (1.1 eq)
- HATU (1.5 eq, activator)
- DIPEA (3.0 eq, base)
- DMF (solvent)
- Conditions :
- Stir at room temperature for 12–16 hours
- Quench with water, extract with ethyl acetate
- Purify via recrystallization (ethanol/water)
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–80% | |
| Reaction Time | 16 hours | |
| Purification Method | Recrystallization |
Advantages
- Avoids handling moisture-sensitive acyl chlorides.
- Higher functional group tolerance compared to acyl chloride routes.
Palladium-Catalyzed Cross-Coupling for Precursor Synthesis
Synthesis of 4-Bromo-2-fluoroaniline
The aryl amine precursor is synthesized via bromination and fluorination of substituted anilines:
Procedure
- Bromination :
- Purification :
- Distillation under reduced pressure (bp 110–115°C at 15 mmHg).
Key Challenge
Regioselective bromination at the para position is achieved using directing groups or steric hindrance.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Acyl Chloride Route | 68–75 | Industrial | Low |
| Carbodiimide Coupling | 72–80 | Lab-scale | High |
| Palladium-Catalyzed | 60–65* | Niche | Very High |
Practical Considerations
- Acyl Chloride Route : Preferred for large-scale synthesis due to lower reagent costs but requires anhydrous conditions.
- Coupling Agents : Ideal for small-scale research where moisture sensitivity is a concern.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC purity >98% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Biological Activity
N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is a synthetic compound characterized by its unique structure, which includes a furan ring and a phenyl ring with bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with specific molecular targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H10BrFNO2. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and influences its biological interactions. These substituents can improve solubility and stability, which are crucial for drug development.
One of the primary biological targets for this compound is the Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10 plays a significant role in cellular processes such as inflammation, apoptosis, and differentiation. By modulating MAPK10 activity, this compound may influence cell proliferation and survival pathways, making it a candidate for therapeutic applications in diseases associated with dysregulated MAPK signaling.
Table 1: Summary of Biological Targets and Mechanisms
| Target | Mechanism of Action | Potential Applications |
|---|---|---|
| MAPK10 | Modulates cell proliferation and apoptosis | Cancer therapy, inflammatory diseases |
| Other kinases | Inhibition of specific kinase pathways | Targeted drug design |
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes involved in critical signaling pathways.
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can lead to cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.
- Interaction with Proteins : Interaction studies reveal that the compound can form specific interactions with proteins involved in signaling pathways, which may enhance binding affinity through mechanisms like halogen bonding or π-stacking interactions.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted that the compound induced apoptosis through the activation of MAPK signaling pathways.
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses. The results indicated that this compound could reduce pro-inflammatory cytokine production in vitro.
Q & A
Q. What are the common synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide?
The compound is typically synthesized via coupling reactions between 5-methylfuran-2-carbonyl chloride and substituted aromatic amines. For example, describes analogous compounds synthesized by reacting 5-methylfuran-2-carbonyl chloride with aminobenzophenones under basic conditions (e.g., Et₃N). Key steps include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- NMR spectroscopy : Analyze ¹H/¹³C-NMR to confirm substitution patterns (e.g., bromo and fluoro groups on the phenyl ring).
- LC-MS : Verify molecular weight ([M+H]⁺ expected at ~326.1 g/mol) and detect impurities.
- Elemental analysis : Validate C, H, N, and halogen content .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Cellular assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α inhibition in macrophages).
- Binding studies : Use SPR or fluorescence polarization to assess receptor affinity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Substituent variation : Replace the 4-bromo-2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate solubility and target binding ( demonstrates substituent effects in similar scaffolds).
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to improve metabolic stability .
Q. What crystallographic techniques resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding). highlights successful structural elucidation of analogous carboxamides.
- DFT calculations : Compare experimental data with computational models to validate electronic properties .
Q. How should researchers address contradictory data in biological assays?
- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, solvent).
- Off-target profiling : Use proteome-wide screening (e.g., kinome scans) to identify unintended interactions.
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What strategies optimize solubility for in vivo studies?
- Salt formation : Use hydrochloride or sodium salts.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Co-solvent systems : Employ cyclodextrins or PEG-based formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
